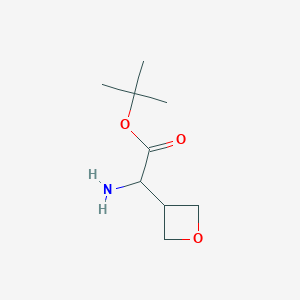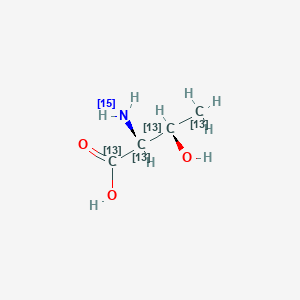
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a derivative of butanoic acid, featuring isotopic labels of nitrogen-15 and carbon-13, which make it particularly useful in research involving metabolic pathways and molecular interactions.
Vorbereitungsmethoden
The synthesis of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves several steps, including the incorporation of isotopic labels. The synthetic route typically starts with the preparation of the isotopically labeled precursors. For instance, nitrogen-15 labeled ammonia and carbon-13 labeled glucose can be used as starting materials. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct incorporation of the isotopes. Industrial production methods may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate the isotopic labels into the desired compound.
Analyse Chemischer Reaktionen
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in studies involving isotopic labeling to trace metabolic pathways and understand reaction mechanisms.
Biology: The compound is employed in metabolic flux analysis to study the flow of metabolites through cellular pathways.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: The compound finds applications in the production of labeled compounds for use in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid can be compared with other isotopically labeled compounds such as:
(2R,3S)-2-azanyl-3-hydroxybutanoic acid: This compound lacks the isotopic labels, making it less useful for tracing studies.
(2R,3S)-2-(15N)azanyl-3-hydroxybutanoic acid: This compound has only the nitrogen-15 label, limiting its applications compared to the fully labeled version.
(2R,3S)-2-azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid: This compound has only the carbon-13 labels, which may be sufficient for certain studies but not as versatile as the fully labeled compound. The uniqueness of this compound lies in its comprehensive isotopic labeling, providing a powerful tool for detailed metabolic and biochemical studies.
Eigenschaften
Molekularformel |
C4H9NO3 |
|---|---|
Molekulargewicht |
124.084 g/mol |
IUPAC-Name |
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
AYFVYJQAPQTCCC-CZMGFAMSSA-N |
Isomerische SMILES |
[13CH3][13C@@H]([13C@H]([13C](=O)O)[15NH2])O |
Kanonische SMILES |
CC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
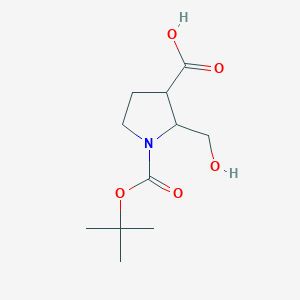
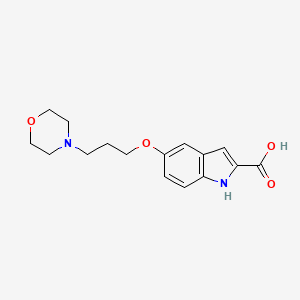
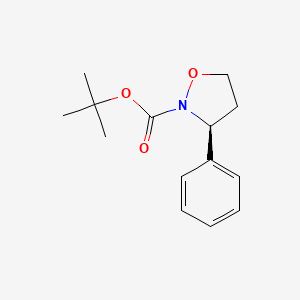
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
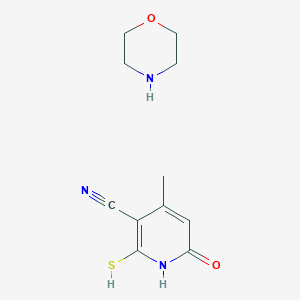
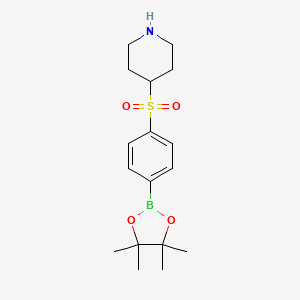
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
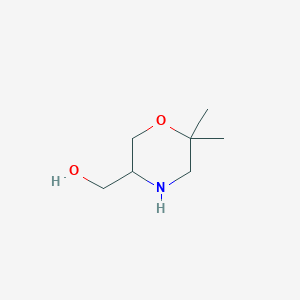
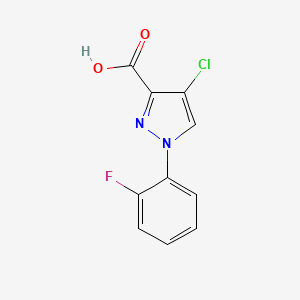
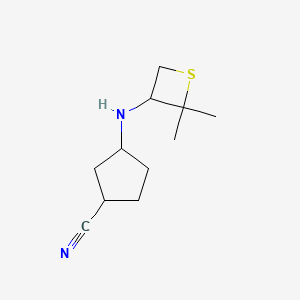
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
